molecular formula C63H112O35 B025662 Trimethyl-beta-cyclodextrin CAS No. 55216-11-0

Trimethyl-beta-cyclodextrin

Cat. No.: B025662
CAS No.: 55216-11-0
M. Wt: 1429.5 g/mol
InChI Key: DSDAICPXUXPBCC-MWDJDSKUSA-N
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Description

Trimethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. This compound is particularly valued for its improved solubility in water compared to its parent compound, beta-cyclodextrin .

Mechanism of Action

Target of Action

Trimethyl-beta-cyclodextrin (TMCD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide. The primary targets of TMCD are various small and large drug molecules . Cyclodextrins have a unique annular hollow ultrastructure that allows encapsulation of these molecules, thereby increasing their stability .

Mode of Action

TMCD interacts with its targets through host-guest interactions. The hydrophobic cavity of TMCD can encapsulate other compounds with hydrophobic moieties . This encapsulation modifies the physical, chemical, and biological properties of the guest molecules . For instance, TMCD has been used to solubilize steroids in aqueous solution to increase their bioavailability .

Biochemical Pathways

TMCD affects various biochemical pathways through its interaction with different molecules. For instance, it has been used as a catalyst for the synthesis of highly functionalized bioactive heterocyclic moieties . The encapsulation of biologically active molecules enhances their bioavailability and stability .

Pharmacokinetics

TMCD exhibits interesting pharmacokinetic properties. After oral administration in rats, TMCD was almost wholly removed from rat plasma within 36 hours . High concentrations of TMCD distributed hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney . The excretion of intact TMCD to urine and feces was lower than the administration dose . It can be speculated that TMCD metabolized to maltodextrin, which was further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .

Result of Action

The result of TMCD’s action is primarily the increased stability, solubility, and bioavailability of the encapsulated molecules . This leads to improved efficacy of the encapsulated drugs. For instance, TMCD has been used to increase the bioavailability of poorly water-soluble drugs .

Action Environment

The action of TMCD can be influenced by environmental factors. For example, the pH of the environment can affect the extraction efficiency of certain mycotoxins by cyclodextrin polymers . Moreover, cyclodextrin nano-sponges, characterized by a three-dimensional nanostructured network with controlled properties, have shown remarkable contributions in different applications such as environmental (e.g., as adsorbent for pollutant removal), pharmaceutical (as drug delivery system), and food (for removal of target substances) .

Biochemical Analysis

Biochemical Properties

Trimethyl-beta-cyclodextrin can interact with various biomolecules. For instance, it has been reported to form inclusion complexes with proteins such as lysozyme . The structure of these conjugates was investigated via liquid chromatography-mass spectrometry, dynamic light scattering, and circular dichroism analysis . The conjugates were found to be biologically active, and the covalently bound beta-cyclodextrin preserved the ability to form inclusion complexes with the model compound .

Cellular Effects

This compound can have significant effects on cells. For example, it has been shown to enter cells and influence their function . In HeLa cells, it was found that this compound derivatives could enter cells and were partially localized in lysosomes after internalization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form inclusion complexes with various molecules. This is due to its unique structure, which allows it to encapsulate other molecules in its hydrophobic core . This can result in changes in the properties of the guest molecule, such as solubility, chemical reactivity, or spectral property .

Dosage Effects in Animal Models

For instance, it has been reported that the bioavailability of flavonoid compounds, complexed with cyclodextrins, was extensively improved when compared to uncomplexed flavonoids .

Metabolic Pathways

The metabolism of this compound is mainly completed by the flora in the colon . It interacts with the active pharmaceutical ingredient (API) during this process .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, it has been shown to enter cells and be partially localized in lysosomes

Subcellular Localization

This compound can be localized within specific subcellular compartments. For example, it has been shown to be partially localized in lysosomes after internalization into cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-beta-cyclodextrin is synthesized through the methylation of beta-cyclodextrin. The process typically involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is mixed with the methylating agent and base. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired degree of methylation. After the reaction, the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-beta-cyclodextrin is unique due to its specific methylation pattern, which provides a balance between solubility and inclusion capability. This makes it particularly useful in applications where both high solubility and strong inclusion complex formation are required .

Properties

IUPAC Name

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAICPXUXPBCC-MWDJDSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55216-11-0
Record name Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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